2-(1H-benzo[d]imidazol-1-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide
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Overview
Description
2-(1H-benzo[d]imidazol-1-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide is a complex organic compound characterized by its unique structure, which includes a benzo[d]imidazole ring, a thiophene ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-benzo[d]imidazol-1-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide typically involves multiple steps, starting with the formation of the benzo[d]imidazole core. This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The thiophene ring is introduced through a subsequent reaction with thiophene derivatives, followed by the attachment of the benzyl group via a nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can be employed to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for use in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, 2-(1H-benzo[d]imidazol-1-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide has been studied for its antimicrobial properties. It has shown potential in inhibiting the growth of various bacterial and fungal strains, making it a candidate for developing new antimicrobial agents.
Medicine: The compound has been investigated for its therapeutic potential, particularly in the treatment of cancer and tuberculosis. Its ability to interact with specific molecular targets in cancer cells and Mycobacterium tuberculosis suggests its utility in designing new drugs.
Industry: In the industrial sector, this compound can be used as a building block for the synthesis of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and reactivity.
Mechanism of Action
The mechanism by which 2-(1H-benzo[d]imidazol-1-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide exerts its effects involves interaction with specific molecular targets. The benzo[d]imidazole ring can bind to enzymes and receptors, modulating their activity. The thiophene ring enhances the compound's ability to penetrate cell membranes, increasing its bioavailability. The acetamide group contributes to the compound's overall stability and reactivity.
Comparison with Similar Compounds
2-(1H-benzo[d]imidazol-1-yl)-N-(2-(phenyl)benzyl)acetamide
2-(1H-benzo[d]imidazol-1-yl)-N-(2-(pyridin-3-yl)benzyl)acetamide
2-(1H-benzo[d]imidazol-1-yl)-N-(2-(thiophen-2-yl)benzyl)acetamide
Uniqueness: Compared to similar compounds, 2-(1H-benzo[d]imidazol-1-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide stands out due to its specific arrangement of functional groups, which enhances its biological activity and chemical stability. The presence of the thiophene ring at the 3-position provides unique electronic and steric properties that influence its reactivity and interaction with biological targets.
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-[(2-thiophen-3-ylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS/c24-20(12-23-14-22-18-7-3-4-8-19(18)23)21-11-15-5-1-2-6-17(15)16-9-10-25-13-16/h1-10,13-14H,11-12H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGPTDHZIPGGKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CN2C=NC3=CC=CC=C32)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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